molecular formula C11H14ClN B13249110 4-Chloro-N-(1-cyclopropylethyl)aniline

4-Chloro-N-(1-cyclopropylethyl)aniline

Cat. No.: B13249110
M. Wt: 195.69 g/mol
InChI Key: XLIBPEHRABKSAX-UHFFFAOYSA-N
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Description

4-Chloro-N-(1-cyclopropylethyl)aniline is an organic compound with the molecular formula C11H14ClN. This compound is characterized by the presence of a chloro group attached to the benzene ring and a cyclopropylethyl group attached to the nitrogen atom of the aniline. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(1-cyclopropylethyl)aniline can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(1-cyclopropylethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce various amines.

Scientific Research Applications

4-Chloro-N-(1-cyclopropylethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(1-cyclopropylethyl)aniline involves its interaction with specific molecular targets. The chloro group and the cyclopropylethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroaniline: Lacks the cyclopropylethyl group, making it less sterically hindered.

    N-(1-cyclopropylethyl)aniline: Lacks the chloro group, affecting its reactivity.

Uniqueness

4-Chloro-N-(1-cyclopropylethyl)aniline is unique due to the presence of both the chloro and cyclopropylethyl groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

4-chloro-N-(1-cyclopropylethyl)aniline

InChI

InChI=1S/C11H14ClN/c1-8(9-2-3-9)13-11-6-4-10(12)5-7-11/h4-9,13H,2-3H2,1H3

InChI Key

XLIBPEHRABKSAX-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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